molecular formula C10H9ClN4 B12988883 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile

3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile

Cat. No.: B12988883
M. Wt: 220.66 g/mol
InChI Key: LIUVPUPSHRYOKH-UHFFFAOYSA-N
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Description

3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile typically involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core. One common method includes the reaction of pyrrole with chloramine and formamidine acetate . The process involves multiple steps, including cyclization and chlorination, to achieve the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including this compound, can be optimized using scalable methodologies. These methods focus on using readily available starting materials and minimizing the number of reaction steps to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit AAK1 and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

3-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile

InChI

InChI=1S/C10H9ClN4/c1-7(5-12)4-8-2-3-9-10(11)13-6-14-15(8)9/h2-3,6-7H,4H2,1H3

InChI Key

LIUVPUPSHRYOKH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C2N1N=CN=C2Cl)C#N

Origin of Product

United States

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